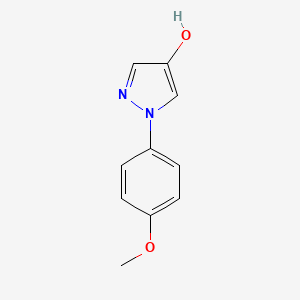
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C9H17NO2.ClH. It is a hydrochloride salt form of trans-4-(dimethylamino)cyclohexanecarboxylic acid, which is a derivative of cyclohexanecarboxylic acid with a dimethylamino group at the 4-position. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclohexanecarboxylic acid as the starting material.
Dimethylation Reaction: The cyclohexanecarboxylic acid undergoes a dimethylation reaction to introduce the dimethylamino group at the 4-position.
Hydrochloride Formation: The resulting trans-4-(dimethylamino)cyclohexanecarboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: The compound is often produced in batch processes in chemical manufacturing facilities.
Purification: Purification steps, such as recrystallization, are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups.
Wirkmechanismus
Target of Action
Trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride, also known as tranexamic acid, primarily targets plasminogen , a protein involved in the breakdown of blood clots .
Mode of Action
Tranexamic acid acts as an antifibrinolytic agent . It inhibits the activation of plasminogen to plasmin, a molecule responsible for the degradation of fibrin, a protein that forms the framework of blood clots . By inhibiting plasmin, tranexamic acid prevents the breakdown of fibrin and thus stabilizes blood clots .
Biochemical Pathways
The primary biochemical pathway affected by tranexamic acid is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, tranexamic acid prevents the degradation of fibrin, thereby inhibiting fibrinolysis and promoting blood clot stability .
Pharmacokinetics
It is known to be soluble in water , which suggests it could be readily absorbed and distributed in the body
Result of Action
The primary result of tranexamic acid’s action is the stabilization of blood clots . This makes it effective in treating various hemorrhagic diseases and abnormal bleeding during operations .
Action Environment
The action of tranexamic acid can be influenced by various environmental factors. For instance, its solubility in water suggests that hydration levels could potentially impact its bioavailability and efficacy. Additionally, its stability may be affected by storage conditions . It is recommended to store it in a cool, dry, and well-ventilated condition .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research. Biology: It is used in biological studies to investigate enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of various chemical products and materials.
Vergleich Mit ähnlichen Verbindungen
cis-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride: The cis isomer of the compound.
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: A related compound with an aminomethyl group instead of a dimethylamino group.
Uniqueness: trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride is unique in its specific structural arrangement and the presence of the dimethylamino group, which influences its chemical properties and biological activity.
Eigenschaften
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMKZNQQFRLCRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799570.png)
![3-{[2-(4-Ethoxy-3-methoxyphenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2799571.png)
![1-(3,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2799573.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2799576.png)
![1-(4-fluorophenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2799578.png)
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)](/img/structure/B2799579.png)


![N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2799583.png)
![3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2799585.png)
![3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B2799586.png)
![methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2799589.png)

![N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine](/img/structure/B2799592.png)
